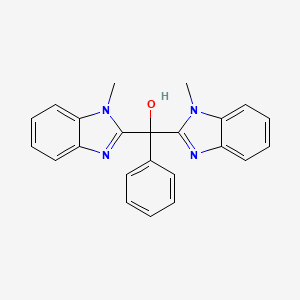

bis(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol is a compound that belongs to the broad group of benzimidazoles . Benzimidazoles are well-known compounds that contain nitrogen atoms in their structure and can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .

Synthesis Analysis

The synthesis of bis(benzimidazoles) has been a topic of interest in recent years . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a similar compound, has been reported . This method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides . Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, a related compound, have been conducted using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis

Benzimidazoles can be utilized in various chemical reactions due to their unique structure . They can be used for spectral and catalytic properties . The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .Mecanismo De Acción

The mechanism of action of benzimidazoles is often related to their ability to mimic properties of DNA bases . They show a broad spectrum of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer, and cytotoxic activities .

Direcciones Futuras

The future directions for bis(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Moreover, benzimidazoles can be utilized as optical sensors for bioimaging and in photovoltaics .

Propiedades

IUPAC Name |

bis(1-methylbenzimidazol-2-yl)-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O/c1-26-19-14-8-6-12-17(19)24-21(26)23(28,16-10-4-3-5-11-16)22-25-18-13-7-9-15-20(18)27(22)2/h3-15,28H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNVRFKYHNHSNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C4=NC5=CC=CC=C5N4C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(BUTAN-2-YL)-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B5071683.png)

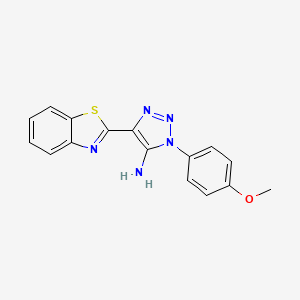

![4-methyl-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B5071707.png)

![ethyl N-methyl-N-({6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)glycinate](/img/structure/B5071710.png)

![5-[5-(1-azocanylmethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5071713.png)

![2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid](/img/structure/B5071727.png)

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5071731.png)

![3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide](/img/structure/B5071736.png)

![4-methoxy-3-[(4-methoxybenzoyl)amino]-N-phenylbenzamide](/img/structure/B5071741.png)

![1-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylpiperidine](/img/structure/B5071752.png)

methanone](/img/structure/B5071754.png)

![4-[3-(4-ethylphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5071770.png)

![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)benzoic acid](/img/structure/B5071778.png)

![7-[(4-CHLOROPHENYL)SULFANYL]-8-METHYL-2H,5H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B5071786.png)